molecular formula C18H17FN2O4S B2475019 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine CAS No. 862797-73-7

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine

Cat. No.: B2475019
CAS No.: 862797-73-7
M. Wt: 376.4
InChI Key: WDEOWGUBZJJGCU-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine (CAS 862797-73-7) is a chemical compound with a molecular formula of C18H17FN2O4S and a molecular weight of 376.40 g/mol . This oxazole-sulfonamide derivative is designed for research applications and is not for human or animal use. The compound features a hybrid structure incorporating two pharmacophores of high interest in medicinal chemistry: the 1,3-oxazole ring and the benzenesulfonyl group. Oxazole derivatives are recognized as privileged scaffolds in drug discovery and have been investigated for a range of biological activities. Recent studies highlight oxazolones as efficient pharmacophores with versatile applications . Similarly, the sulfonamide functional group is a key moiety found in many bioactive compounds and is known to contribute to significant pharmacological properties, including antimicrobial and antioxidant activities . The integration of these features, along with the 2-fluorophenyl substituent and a 2-methoxyethylamino side chain, makes this molecule a valuable intermediate for researchers exploring structure-activity relationships in areas such as enzyme inhibition and the development of new therapeutic agents. Available in quantities ranging from 1mg to 50mg, this product is supplied with a high purity guarantee of 90% or greater . Researchers can utilize this compound in various in vitro assays, as a building block in synthetic chemistry, or for computational modeling studies to advance projects in hit identification and lead optimization.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-24-12-11-20-17-18(26(22,23)13-7-3-2-4-8-13)21-16(25-17)14-9-5-6-10-15(14)19/h2-10,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEOWGUBZJJGCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the benzenesulfonyl and fluorophenyl groups through substitution reactions.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.

Chemical Reactions Analysis

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Core

a) Fluorophenyl Positional Isomers
  • The benzylamine substituent increases molecular weight (426.44 g/mol vs. target compound’s 406.42 g/mol*) and lipophilicity.
b) Halogen vs. Alkyl/Electron-Donating Groups
  • 4-(Benzenesulfonyl)-2-(2-Chlorophenyl)-N-(3-Morpholinopropyl)-1,3-Oxazol-5-amine (): Chlorine’s stronger electron-withdrawing effect vs. fluorine may alter electronic distribution, affecting binding kinetics.

Amine Side Chain Modifications

  • N-(3-Methoxypropyl) Analogs ():
    • Longer alkyl chains (e.g., 3-methoxypropyl) increase flexibility and may reduce metabolic stability compared to the shorter 2-methoxyethyl group .
  • Pyrrolidin-1-yl Substitution ():
    • Replacement of the amine with pyrrolidine (a cyclic secondary amine) alters basicity and hydrogen-bonding capacity, impacting target engagement .

Core Heterocycle Replacements

  • Thiazole vs. Oxazole Derivatives (): Thiazole’s sulfur atom increases polar surface area and may enhance metal coordination, as seen in kinase inhibitors.

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents Potential Bioactivity Reference
Target Compound 406.42* 2-(2-Fluorophenyl), N-(2-methoxyethyl) Not reported -
4-(Benzenesulfonyl)-2-(4-Fluorophenyl)-N-(4-Fluorobenzyl) 426.44 4-Fluorophenyl, N-benzyl Anticancer (inference)
4-(Benzenesulfonyl)-2-(2-Chlorophenyl)-N-(3-Morpholinopropyl) 479.99 2-Chlorophenyl, N-morpholinopropyl Neurological targets
5-(4-Ethoxyphenyl)-1,3,4-Thiadiazol-2-amine () ~300 (estimated) 4-Ethoxyphenyl, thiadiazole core IC50 = 1.28 µg/mL (MCF7 cells)

*Calculated based on molecular formula C₁₈H₁₈FN₂O₃S.

Table 2: Impact of Fluorine Position on Bioactivity (Inferred)

Fluorine Position Example Compound Likely Effect
2-Fluorophenyl Target Compound Increased steric hindrance, altered π-stacking
4-Fluorophenyl Compound Enhanced hydrophobic interactions

Key Findings and Implications

  • Fluorine Positioning : Ortho-substitution (2-fluorophenyl) may hinder rotational freedom, favoring selective binding to rigid active sites, while para-substitution (4-fluorophenyl) improves hydrophobic contacts .
  • Amine Side Chains : Shorter chains (e.g., 2-methoxyethyl) balance solubility and membrane permeability, making them preferable for CNS targets compared to morpholine derivatives .
  • Sulfonyl Moieties : The benzenesulfonyl group is a conserved feature across analogs, suggesting its critical role in target recognition, possibly via sulfonamide-protein hydrogen bonding .

Biological Activity

The compound 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine is a synthetic organic molecule that exhibits significant biological activities, particularly in the context of anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C16_{16}H18_{18}F1_{1}N2_{2}O3_{3}S
  • Molecular Weight : 348.39 g/mol
  • Functional Groups :
    • Benzenesulfonyl group
    • Oxazole ring
    • Fluorophenyl substituent
    • Methoxyethyl amine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The oxazole moiety is known to enhance the compound's ability to penetrate cell membranes and exert pharmacological effects.

  • Inhibition of Tumor Cell Growth : Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. It disrupts cell cycle progression and induces apoptosis in malignant cells.
  • Targeting Specific Pathways : The compound may inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.

In Vitro Studies

A series of studies have evaluated the antitumor activity of this compound against different cancer cell lines:

  • Cell Lines Tested :
    • Non-small cell lung cancer (NCI-H522)
    • Melanoma (SK-MEL-2)
    • Breast cancer (MDA-MB-231)
Cell LineIC50 (µM)TGI (µM)Mechanism of Action
NCI-H5220.10.5Induction of apoptosis
SK-MEL-20.10.6Cell cycle arrest at G2/M phase
MDA-MB-2310.51.0Inhibition of PI3K/Akt signaling

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzenesulfonyl and fluorophenyl groups significantly impact the compound's potency:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving cellular uptake.
  • Sulfonamide Linkage : The sulfonamide group contributes to the overall stability and bioactivity of the molecule.

Case Study 1: Anticancer Efficacy

In a notable study published by the National Cancer Institute, compounds similar to this oxazolamine derivative were screened for their anticancer properties. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against various tumor types .

Case Study 2: Anti-inflammatory Activity

Research has also explored the anti-inflammatory potential of this compound. It was found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a dual role in both cancer therapy and inflammation management .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the oxazole core via cyclization of a β-ketoamide precursor under acidic conditions.
  • Step 2 : Sulfonylation at the 4-position using benzenesulfonyl chloride in the presence of a base (e.g., pyridine).
  • Step 3 : Introduction of the 2-methoxyethylamine substituent via nucleophilic substitution or coupling reactions.

Key parameters include reaction temperature (60–80°C for sulfonylation), solvent choice (e.g., dichloromethane for sulfonylation, DMF for amination), and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustment of these factors .

Q. Which spectroscopic and analytical methods are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the oxazole ring and substituent positions. The 2-fluorophenyl group shows distinct coupling patterns (e.g., 3JHF^3J_{H-F} ~8–12 Hz) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the sulfonamide moiety.
  • X-ray Crystallography : Resolves spatial arrangements (e.g., dihedral angles between the oxazole and fluorophenyl groups), though crystallization may require co-solvents like ethanol/water .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Kinase Inhibition Assays : Screen against panels of kinases (e.g., EGFR, VEGFR) due to structural similarity to known sulfonamide-based kinase inhibitors. Use fluorescence polarization or ADP-Glo™ assays .
  • Cellular Uptake Studies : Measure permeability via Caco-2 monolayers or parallel artificial membrane assays (PAMPA) to evaluate bioavailability .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final amination step?

  • Alternative Coupling Agents : Replace traditional EDCl/HOBt with HATU or DMTMM for higher efficiency in forming the N-(2-methoxyethyl) bond.
  • Continuous Flow Reactors : Implement microreactors for precise temperature control during exothermic steps (e.g., sulfonylation), reducing side-product formation .
  • Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from byproducts .

Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Metabolite Profiling : Use LC-MS/MS to identify active or inactive metabolites in plasma/tissue homogenates.
  • Protein Binding Studies : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess free drug availability .
  • Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC50_{50} values with effective in vivo doses .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved kinase selectivity?

  • Substituent Variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl, CF3_3) or bulky groups to modulate kinase binding pocket interactions.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against kinase homology models .
  • Bioisosteric Replacement : Substitute the oxazole ring with thiazole or imidazole cores to alter hydrogen-bonding patterns .

Key Methodological Recommendations

  • Crystallization : Use slow evaporation from ethanol/water (7:3) to obtain single crystals for X-ray analysis .
  • In Silico Tools : Combine molecular dynamics (GROMACS) and QSAR models to predict off-target effects .
  • Biological Replicates : Include ≥3 replicates in kinase assays to account for inter-experiment variability .

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